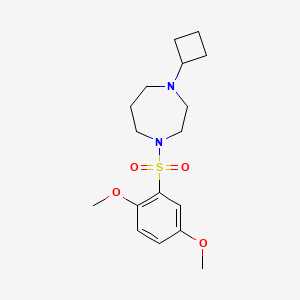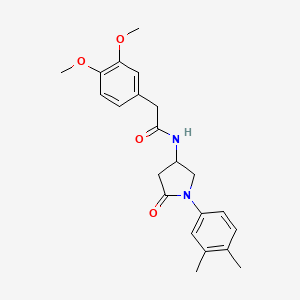![molecular formula C14H20ClN3O2 B2793530 N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide CAS No. 1252181-18-2](/img/structure/B2793530.png)
N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide, also known as CPI-455, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound is known for its ability to inhibit the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in gene regulation. In
Applications De Recherche Scientifique
N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the BET family of proteins. Additionally, this compound has been shown to reduce inflammation and improve autoimmune disease symptoms in animal models.
Mécanisme D'action
N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide works by inhibiting the BET family of proteins, which play a crucial role in gene regulation. These proteins bind to acetylated histones and recruit other proteins to regulate gene expression. By inhibiting BET proteins, this compound can prevent the recruitment of these proteins, leading to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Additionally, this compound has been shown to reduce inflammation and improve autoimmune disease symptoms by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide is its specificity towards the BET family of proteins, which makes it an attractive target for drug development. However, the compound has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, the compound can be difficult to synthesize, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide. One area of interest is the development of more potent and selective BET inhibitors. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to optimize its effectiveness in vivo. Finally, there is a need for further research on the potential therapeutic applications of this compound in various diseases, including cancer and autoimmune disorders.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in various scientific research studies. The compound has been shown to inhibit the BET family of proteins, leading to changes in gene expression and potential therapeutic applications in various diseases. While there are limitations to its effectiveness in vivo, the compound remains an attractive target for drug development and further research.
Méthodes De Synthèse
The synthesis of N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis starts with the reaction of 2-chloro-4-pyridinecarboxylic acid with thionyl chloride to form 2-chloro-4-pyridinecarbonyl chloride. This intermediate is then reacted with N-(propan-2-yl)acetamide and triethylamine to form this compound.
Propriétés
IUPAC Name |
N-[3-[acetyl(propan-2-yl)amino]propyl]-2-chloropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-10(2)18(11(3)19)8-4-6-17-14(20)12-5-7-16-13(15)9-12/h5,7,9-10H,4,6,8H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXMZRYCFNXBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCNC(=O)C1=CC(=NC=C1)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine](/img/structure/B2793447.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2793450.png)
![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine hydrochloride](/img/structure/B2793453.png)



![5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2793459.png)


![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793465.png)
![4-[[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2793466.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2793470.png)